REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=[O:4].[CH3:14][C:15]1[C:20]([F:21])=[C:19]([Cl:22])[CH:18]=[CH:17][N+:16]=1[O-].CO>ClCCl>[OH:4][CH2:14][C:15]1[C:20]([F:21])=[C:19]([Cl:22])[CH:18]=[CH:17][N:16]=1
|
Name
|
|
Quantity
|
16.18 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
2-methyl-3-fluoro-4-chloropyridine-N-oxide
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=CC(=C1F)Cl)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with dichoromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel; 1% MeOH/CHCl3)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=CC(=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |